An In-depth Technical Guide to 2-Bromobenzohydrazide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromobenzohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Bromobenzohydrazide, a molecule of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.
Core Chemical and Physical Properties
2-Bromobenzohydrazide is a substituted aromatic hydrazine derivative. Its core properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BrN₂O | [1][2][3] |
| Molecular Weight | 215.05 g/mol | [1][4] |
| CAS Number | 29418-67-5 | [1][2][3] |
| IUPAC Name | 2-bromobenzohydrazide | [1][5] |
| Appearance | White to pale cream crystals or powder | [6] |
| Melting Point | 152-154 °C | [4] |
| Boiling Point | 368.5 °C at 760 mmHg (Predicted for m-isomer) | [7] |
| Solubility | Data for specific solvents is not readily available. Generally expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. |
Structural Information
The structural identifiers for 2-Bromobenzohydrazide are crucial for database searches, structural analysis, and molecular modeling.
| Identifier | String | Source(s) |
| SMILES | C1=CC=C(C(=C1)C(=O)NN)Br | [5] |
| InChI | InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | [1][5] |
| InChIKey | PQNLAYLOCZKPIY-UHFFFAOYSA-N | [1][5] |
A crystal structure for 2-Bromobenzohydrazide is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 634711 .[5]
Spectral Data (Predicted and Analogous)
Detailed experimental spectral data for 2-Bromobenzohydrazide is not widely published. The following information is based on predictions and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum of 2-Bromobenzohydrazide in a solvent like DMSO-d₆ would likely show the following signals:
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Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The protons on the brominated aromatic ring would exhibit splitting patterns influenced by both the bromine atom and the hydrazide group.
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-NH Proton (1H): A broad singlet that is exchangeable with D₂O, typically appearing downfield (δ > 8 ppm).
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-NH₂ Protons (2H): A broad singlet, also exchangeable with D₂O, likely appearing in the mid-field range (δ 4-5 ppm).
¹³C NMR Spectroscopy (Predicted)
The predicted carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
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Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm). The carbon attached to the bromine atom (C-Br) would be expected in the lower end of this range, while the carbon attached to the carbonyl group would be further downfield.
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization (EI) mass spectrum, 2-Bromobenzohydrazide (M.W. 215.05) would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve:
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Loss of the hydrazinyl group (-NHNH₂) to give the 2-bromobenzoyl cation.
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Cleavage of the C-N bond.
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Loss of CO.
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Fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
The NIST WebBook provides an IR spectrum for 2-bromobenzohydrazide.[3] Key expected vibrational frequencies include:
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N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -NH group.
-
C=O stretching: A strong absorption band around 1640-1680 cm⁻¹.
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C=C aromatic stretching: Bands in the region of 1450-1600 cm⁻¹.
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C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocols
Synthesis of 2-Bromobenzohydrazide
The following is a detailed, two-step experimental protocol for the synthesis of 2-Bromobenzohydrazide, based on standard laboratory procedures for esterification and hydrazide formation.
Step 1: Synthesis of Methyl 2-Bromobenzoate
This step involves the Fischer esterification of 2-bromobenzoic acid.
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Materials:
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2-Bromobenzoic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
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Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether
-
-
Procedure:
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To a round-bottom flask, add 2-bromobenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromobenzoate.
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Step 2: Synthesis of 2-Bromobenzohydrazide
This step involves the reaction of the synthesized ester with hydrazine hydrate.
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Materials:
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Methyl 2-bromobenzoate
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Hydrazine hydrate (80-100%)
-
Ethanol
-
-
Procedure:
-
Dissolve methyl 2-bromobenzoate in ethanol in a round-bottom flask.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the mixture for 6-12 hours. The formation of a white precipitate may be observed. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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The crude product can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 2-Bromobenzohydrazide.
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Characterization Workflow
A typical workflow for the characterization of the synthesized 2-Bromobenzohydrazide is outlined below.
Caption: Synthesis and Characterization Workflow for 2-Bromobenzohydrazide.
Logical Relationship of Synthesis Steps
The synthesis of 2-Bromobenzohydrazide follows a logical progression from a commercially available starting material to the final product through two key chemical transformations.
Caption: Logical Flow of the Synthesis of 2-Bromobenzohydrazide.
